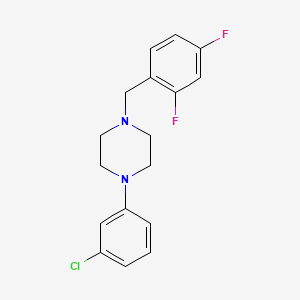

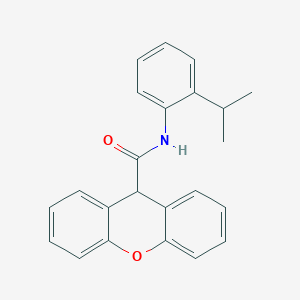

![molecular formula C16H23N5 B5637048 5,7-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5637048.png)

5,7-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4-amines involves various strategies, including the reaction of substituted cyanopyridine derivatives under specific conditions. For instance, a series involving similar structural frameworks was synthesized by reacting cyanopyridine derivatives with formamide and other agents, yielding compounds characterized by IR, 1H NMR, and mass spectral data, showcasing their mild to moderate antibacterial and antioxidant activities (Maheswaran et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds shows significant variation based on substitutions and functional groups. The crystal structure of a closely related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealed molecules forming inversion dimers via pairs of N—H⋯N hydrogen bonds, further packed into layers by π-stacking interactions (Repich et al., 2017). This illustrates the importance of hydrogen bonding and π-stacking in the molecular organization.

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidin-4-amines undergo various chemical reactions, including cyclocondensations and rearrangements, leading to the formation of diverse heterocyclic systems. For example, the facile synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines via acid-catalyzed reactions represents the chemical versatility of pyrimidine derivatives in forming new compounds with moderate to good yields (Gazizov et al., 2015).

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidin-4-amines, such as solubility, melting point, and crystal structure, are crucial for their application in chemical syntheses and pharmaceutical formulations. However, specific data on the physical properties of "5,7-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine" are not directly provided but can be inferred from related compounds, emphasizing the need for targeted experimental studies.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of pyrido[2,3-d]pyrimidin-4-amines, are influenced by their molecular structure. The reactivity patterns, such as electrophilic and nucleophilic sites, enable the synthesis of novel derivatives with potential biological activities. The synthesis and characterization of related compounds provide insights into the chemical behavior of this class of compounds (Kim et al., 1985).

作用机制

The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on the specific compound and its biological target. For instance, some pyrido[2,3-d]pyrimidines have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

未来方向

属性

IUPAC Name |

5,7-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5/c1-11-9-12(2)20-16-14(11)15(18-10-19-16)17-7-6-13-5-4-8-21(13)3/h9-10,13H,4-8H2,1-3H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMSNBCUNVKBGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NC=N2)NCCC3CCCN3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyl-N-[2-(1-methylpyrrolidin-2-YL)ethyl]pyrido[2,3-D]pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(dimethylamino)methyl]-6-methyl-2-phenyl-4-quinolinol](/img/structure/B5636975.png)

![5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide](/img/structure/B5636976.png)

![8-[3-(2-furyl)benzyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637021.png)

![2-anilino-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrimidine-5-carboxamide](/img/structure/B5637028.png)

![(3S*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5637036.png)

![4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5637046.png)